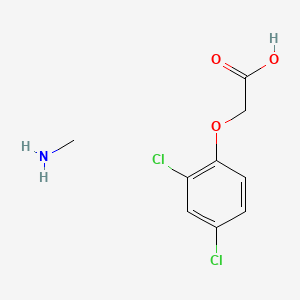

2,4-D methylamine salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51173-63-8 |

|---|---|

Molecular Formula |

C9H11Cl2NO3 |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid;methanamine |

InChI |

InChI=1S/C8H6Cl2O3.CH5N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2/h1-3H,4H2,(H,11,12);2H2,1H3 |

InChI Key |

VQWMPJSLLQFUIB-UHFFFAOYSA-N |

Canonical SMILES |

CN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origin of Product |

United States |

Contextualizing 2,4 D Methylamine Salt in Agricultural and Environmental Research

Historical Trajectory and Academic Significance of Auxinic Herbicides

Auxinic herbicides represent one of the earliest and most significant developments in the field of chemical weed control. unl.edu Discovered independently by British and American researchers during the 1940s, these compounds were among the first selective organic herbicides, revolutionizing agricultural production worldwide. unl.educambridge.org Their ability to selectively control broadleaf weeds in cereal grain crops and turfgrass made them a cornerstone of modern agriculture. unl.educambridge.org

The academic significance of this herbicide family stems from their unique mode of action. The term 'auxinic' is derived from their structural and functional resemblance to the natural plant hormone auxin, specifically indole-3-acetic acid (IAA). unl.educambridge.org The name "auxin" itself originates from the Greek word auxein, meaning 'to increase'. unl.edu These herbicides mimic the effects of natural auxins, inducing similar physiological and biochemical responses in susceptible plants. cambridge.orgresearchgate.net However, the precise molecular mechanism of action for auxinic herbicides has been a subject of extensive research for over six decades and is still not completely understood. cambridge.orgresearchgate.net

Despite their long history of use, the incidence of weed resistance to auxinic herbicides is relatively low compared to other herbicide families, with only 29 resistant species identified as of 2017. cambridge.orgresearchgate.net Researchers have attributed this to several factors, including the complex mode of action, the potential for fitness penalties in resistant weeds, and the presence of rare resistance-conferring alleles in natural weed populations. cambridge.orgresearchgate.net The study of auxinic herbicide-resistant weeds provides valuable models for investigating both the mechanisms of herbicide action and the evolution of resistance in plants. cambridge.org

Role of Amine Salt Formulations in Herbicide Science and Environmental Considerations

In herbicide science, the formulation of an active ingredient is critical to its efficacy and environmental behavior. The compound 2,4-D is an acid, and it is commonly formulated as either an amine salt or an ester. 24d.info Amine salt formulations, such as 2,4-D methylamine (B109427) salt, are created by reacting the 2,4-D acid with an amine. 24d.info This process renders the active ingredient water-soluble, forming a true solution when mixed with water. 24d.info Amine salts, particularly dimethylamine (B145610) salt, became widely used, gradually replacing mineral salts like lithium, potassium, and sodium salts due to their superior water solubility. 24d.info

A primary reason for using amine salt formulations is to manage volatility. inchem.org Ester formulations of 2,4-D, especially those with short-chain alcohols, are known to be highly volatile, which can lead to off-target movement and damage to neighboring crops. inchem.org Amine salts are significantly less volatile than esters, making them a preferred choice to reduce vapor drift and subsequent environmental contamination. inchem.org

However, recent research has uncovered a significant environmental consideration previously overlooked: the volatilization of the amine component itself. acs.orgbeyondpesticides.org While amine salts are intended to reduce the volatility of the herbicide acid, studies have shown that the amines can detach from the salt and enter the atmosphere. acs.orgacs.orgnih.gov Research from Washington University in St. Louis was the first to investigate the environmental fate of amines from herbicide salts, revealing them as a potential source of atmospheric amine pollution. acs.org One experiment demonstrated that when a solution of 2,4-D and dimethylamine was dried at room temperature, about 25% of the dimethylamine was lost, while the 2,4-D amount remained unchanged. beyondpesticides.orgacs.org These volatilized amines can contribute to the formation of fine particulate matter and potent carcinogens like nitrosamines and nitroamines in the atmosphere. beyondpesticides.org An estimated 4.0 Gg of nitrogen is applied annually in the U.S. as amines in herbicide formulations, suggesting that these emissions could be important on a regional scale. acs.orgnih.gov

Table 1: General Characteristics of 2,4-D Formulations

Current Research Paradigms and Knowledge Gaps Pertaining to 2,4-D Methylamine Salt

Current research on 2,4-D formulations is increasingly focused on their environmental fate and off-target movement. wustl.edu While field studies confirm that volatilization of semi-volatile herbicides like 2,4-D occurs even with low-volatility amine salt formulations, a key question remains as to why this happens. wustl.edu The discovery that the amine portion of the salt can volatilize independently has shifted research paradigms, opening a new area of inquiry into atmospheric chemistry and pollution from agricultural sources. beyondpesticides.orgacs.org

A significant knowledge gap exists in the scientific literature regarding 2,4-D derivatives compared to the parent 2,4-D acid. researchgate.net While extensive research has been conducted on 2,4-D acid, its derivatives, including 2,4-D dimethylamine salt, have received comparatively less attention. researchgate.net This disparity highlights the need for more focused studies on the specific environmental behavior and toxicological profiles of these widely used formulations. researchgate.net

Scientometric reviews of 2,4-D research indicate that future studies will likely concentrate on molecular biology, particularly gene expression, as well as the assessment of pesticide degradation. nih.govhh-ra.org Understanding the complete journey of compounds like this compound—from application to potential volatilization of its components and subsequent environmental interactions—is crucial. hh-ra.org Addressing the off-target movement of 2,4-D remains a key challenge, with research exploring how factors like temperature and the presence of other herbicides (like glyphosate) might influence the volatility of both the herbicide acid and its associated amine. wustl.edu

Table 2: Research Findings on Amine Volatilization from Herbicide Salts

Environmental Dynamics and Transformation Pathways of 2,4 D Methylamine Salt

Sorption and Desorption Kinetics in Varied Environmental Matrices

The movement and availability of 2,4-D in the environment are largely governed by its interaction with soil and sediment particles, a process involving both sorption (binding) and desorption (release). Generally, 2,4-D is weakly sorbed by soil, which contributes to its potential mobility. nih.govacs.org The kinetics of these processes are often biphasic, with an initial rapid phase followed by a slower approach to equilibrium, suggesting a combination of surface partitioning and diffusion into soil micropores. nih.gov

Soil organic matter (SOM) is a primary factor controlling the adsorption of 2,4-D in soil. researchgate.netdocsdrive.com An increase in SOM content generally leads to greater sorption of the herbicide. nih.govdocsdrive.com The organic carbon-normalized sorption coefficient (Koc) is often used to describe this relationship. However, the quality and composition of the organic matter also play a crucial role. Studies have shown a significant positive correlation between 2,4-D Koc values and the aromaticity of the SOM. tandfonline.com Specifically, higher proportions of aromatic carbon, such as that found in humic acids, enhance the sorption capacity for 2,4-D. tandfonline.com Conversely, partially decomposed or undecomposed organic matter can decrease sorption. acs.orgnih.gov

Table 1: Freundlich Adsorption Coefficients (Kf) of 2,4-D in Various Soils

This table illustrates the relationship between soil organic carbon and the adsorption of 2,4-D.

| Soil Type | Organic Carbon (%) | Freundlich Adsorption Coefficient (Kf) | Reference |

|---|---|---|---|

| Sandy Loam | 1.3 | 0.57 | docsdrive.com |

| Agricultural Muck | 30.5 | 5.26 | docsdrive.com |

| Cecil Loamy Sand | 0.9 | - | cdc.gov |

| Webster Sandy Loam | 3.9 | - | cdc.gov |

Soil pH is a critical factor influencing the retention and mobility of 2,4-D. As a weak acid, the speciation of 2,4-D is pH-dependent. At pH values above its pKa (around 2.8), it exists predominantly in its anionic (negatively charged) form. juniperpublishers.com This leads to electrostatic repulsion with negatively charged soil colloids, such as clay and organic matter, thereby reducing adsorption and increasing mobility. juniperpublishers.com Consequently, 2,4-D adsorption is generally higher in acidic soils. proquest.comresearchgate.net

Soil texture, specifically the clay content, also affects 2,4-D sorption. An increase in clay content, along with aluminum and iron oxides, can lead to increased sorption. acs.orgnih.gov However, the influence of organic matter is often more dominant than that of clay content. cambridge.org In soils with low organic matter, the clay fraction may play a more significant role in the adsorption process. The mobility of 2,4-D in different soil textures generally follows the order of sandy loam > loam > clay, indicating an inverse relationship between adsorption and mobility. cambridge.org

Table 2: Soil/Solution Distribution Coefficients (Kd) for 2,4-D in Different Soil Types

This table shows the variability of the soil/solution distribution coefficient (Kd) for 2,4-D across different soil types, highlighting the influence of soil properties on its mobility.

| Soil Type | Kd Range (L/kg) | Key Influencing Factors | Reference |

|---|---|---|---|

| Urban Soils | 0.65 - 4.68 | Lower organic matter, alkaline pH | acs.orgnih.gov |

| Agricultural Soils | 0.66 - 7.89 | Higher organic matter, variable pH | acs.org |

| Volcanic Ash Soils | Variable | High organic matter, pH dependent | researchgate.net |

Desorption is the process by which sorbed 2,4-D is released back into the soil solution, making it available for transport, uptake by organisms, or degradation. The desorption of 2,4-D is often not completely reversible, a phenomenon known as hysteresis. This indicates that a fraction of the sorbed herbicide becomes more strongly bound over time. Desorption kinetics can also be biphasic, with an initial rapid release followed by a slower, more sustained release. nih.gov Factors that favor lower sorption, such as higher pH and lower organic matter content, tend to promote desorption. acs.orgnih.gov The potential for desorption has significant environmental implications, as it can lead to the gradual release of 2,4-D into groundwater or surface water long after its initial application.

Degradation Pathways and Reaction Kinetics in Environmental Compartments

The persistence of 2,4-D in the environment is relatively short, with its degradation being influenced by several factors including microbial activity, sunlight, temperature, and moisture. inchem.orginvasive.org The half-life of 2,4-D in soil can range from a few days to several weeks. cdc.govorst.edu

Microbial degradation is the primary mechanism for the breakdown of 2,4-D in both soil and aquatic environments. juniperpublishers.cominvasive.org A diverse range of microorganisms, including bacteria and fungi, are capable of utilizing 2,4-D as a source of carbon and energy. inchem.orgscielo.br The rate of microbial degradation is enhanced by conditions that favor microbial growth, such as warm temperatures, adequate moisture, and sufficient oxygen. inchem.org In aquatic systems, biodegradation is dependent on nutrient levels, temperature, oxygen availability, and prior exposure of the microbial community to phenoxyacetic acids. juniperpublishers.com While aerobic degradation is relatively rapid, anaerobic degradation is significantly slower. juniperpublishers.com

Table 3: Half-life of 2,4-D in Different Environmental Compartments

This table summarizes the typical half-life of 2,4-D, highlighting the variability based on environmental conditions and the primary degradation pathways.

| Environmental Compartment | Half-life | Primary Degradation Pathway | Reference |

|---|---|---|---|

| Aerobic Soil | ~10 days (average) | Microbial Degradation | invasive.orgorst.edu |

| Aquatic (Aerobic) | <10 days | Microbial Degradation | invasive.org |

| Aquatic (Anaerobic) | 312 days | Microbial Degradation | juniperpublishers.com |

| Water (Photolysis) | Variable | Photodegradation | cdc.gov |

Numerous bacterial and fungal species have been identified as capable of degrading 2,4-D. Among the well-studied bacteria are species from the genera Cupriavidus, Pseudomonas, Bradyrhizobium, and Sphingomonas. researchgate.netfrontiersin.org Fungi such as Aspergillus, Penicillium, and various white-rot fungi also demonstrate the ability to break down this herbicide. acs.org

The enzymatic pathway for 2,4-D degradation has been extensively characterized, particularly in the bacterium Cupriavidus necator JMP134. nih.gov The process is initiated by the cleavage of the ether linkage of the 2,4-D molecule. This is often catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.govnih.gov This initial step yields 2,4-dichlorophenol (B122985) (2,4-DCP) and glyoxylate. nih.gov Subsequently, a series of enzymes encoded by the tfdB, tfdC, tfdD, tfdE, and tfdF genes further metabolize 2,4-DCP through ring cleavage and subsequent reactions, ultimately leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net While the tfd gene-based pathway is well-known, alternative degradation pathways involving different initial enzymatic steps have also been identified in other microorganisms, such as those encoded by the cad genes in Bradyrhizobium sp. researchgate.netnih.gov In fungi, oxidative enzymes like laccases and peroxidases play a significant role in the initial transformation of 2,4-D. acs.orgnih.gov

Microbial Degradation Mechanisms in Soil and Aquatic Systems

Identification and Environmental Fate of Microbial Metabolites

Microbial degradation is a primary pathway for the breakdown of 2,4-D in both soil and aquatic environments. researchgate.netnih.gov A diverse range of bacteria and fungi are capable of utilizing 2,4-D as a carbon source, breaking it down into various metabolites. nih.govwho.int The most significant initial step in this process often involves the cleavage of the acetic acid side chain, yielding 2,4-dichlorophenol (2,4-DCP). researchgate.net This is followed by the cleavage of the aromatic ring and further degradation into aliphatic acids like succinic acid. researchgate.net

Under aerobic conditions, research has identified several key metabolites. One major metabolite is 2-chlorohydroquinone. researchgate.netjuniperpublishers.com Minor metabolites include 2,4-dichlorophenol and carbon dioxide. researchgate.netjuniperpublishers.com In anaerobic aquatic settings, which represent a less significant degradation pathway, the major metabolites are 2,4-DCP and carbon dioxide, with 4-chlorophenol (B41353) and 2,4-dichloroanisole (B165449) (2,4-DCA) identified as minor products. researchgate.netjuniperpublishers.com The ultimate fate of these microbial metabolites is typically further degradation and incorporation into the natural carbon cycle.

| Metabolite | Common Abbreviation | Degradation Condition | Significance |

| 2,4-Dichlorophenol | 2,4-DCP | Aerobic & Anaerobic | Major/Minor |

| 2-Chlorohydroquinone | Aerobic | Major | |

| Carbon Dioxide | CO2 | Aerobic & Anaerobic | Minor/Major |

| 4-Chlorophenol | Anaerobic | Minor | |

| 2,4-Dichloroanisole | 2,4-DCA | Anaerobic | Minor |

| 1,2,4-Benzenetriol | Aerobic | ||

| Succinic Acid | Aerobic |

Photodegradation Processes in Aqueous and Surface Environments

Photodegradation, or the breakdown of a chemical by light, contributes to the transformation of 2,4-D, particularly in aqueous environments. cdc.gov However, its significance can be secondary to microbial degradation, especially when microbial activity is high. researchgate.net In sunlit surface waters, photolysis is considered an important environmental fate process. cdc.gov The aqueous photolysis half-life of 2,4-D at the surface of distilled water has been reported to be around 13 days. juniperpublishers.com Other studies have noted ultraviolet photolysis half-lives in water ranging from 2 to 4 days. epa.gov

The effectiveness of photodegradation in natural waters can be limited by factors such as weaker UV radiation from natural sunlight and the presence of suspended organic matter, which can block light penetration. juniperpublishers.com Consequently, the half-life is expected to increase with water depth. juniperpublishers.com

Research has identified several photodegradation products. A major product is 1,2,4-benzenetriol. juniperpublishers.com Other studies have confirmed the formation of carbon dioxide, 1,2,4-benzenetriol, and 2,4-dichlorophenol, which can then undergo secondary photolysis to form humic acids. juniperpublishers.comnih.gov On soil surfaces, photodegradation plays a very minor role. researchgate.net Studies have shown 2,4-D to be highly resistant to soil photodegradation, with a reported half-life of 68 days and minimal formation of degradation products. juniperpublishers.comcdc.gov

Hydrolysis and Other Abiotic Transformation Routes

Upon entering an aqueous environment, 2,4-D methylamine (B109427) salt rapidly dissociates to form the 2,4-D anion and the dimethylamine (B145610) cation. orst.eduepa.gov This dissociation is a key initial abiotic process. Hydrolysis of the 2,4-D acid itself under typical environmental conditions is considered to be a negligible transformation route. cdc.gov However, for ester formulations of 2,4-D, hydrolysis is a significant pathway, with the rate decreasing as soil moisture decreases. juniperpublishers.com The salt and ester forms are generally not persistent and are rapidly converted to the acid form in the environment. orst.edu

Environmental Factor Modulators of Degradation Rates

The rate at which 2,4-D degrades in the environment is significantly influenced by a variety of environmental factors. These modulators primarily affect the activity of soil and water microorganisms.

Temperature: Higher temperatures generally increase the rate of microbial degradation. thepharmajournal.cominchem.org Conversely, degradation is significantly slower in colder conditions. juniperpublishers.com One study documented half-lives varying from 3 to 51 days across a temperature range of 5 to 40°C. nih.gov

Soil Moisture: Adequate soil moisture is crucial for microbial activity. Degradation rates increase with higher water potential up to an optimal level. juniperpublishers.com Dry conditions can inhibit mineralization by limiting solute mobility and suppressing microbial populations. juniperpublishers.com

pH: Soil and water pH affects both the form of 2,4-D and microbial activity. Adsorption to soil, which can make 2,4-D less available for degradation, is lower at higher pH levels (above 7.5), potentially increasing its availability in the soil solution. juniperpublishers.com

Nutrients and Oxygen: The presence of nutrients and oxygen in water and soil is essential for aerobic microbial degradation. researchgate.net Degradation is typically rapid in nutrient-rich, aerobic environments and much slower under anaerobic (oxygen-deprived) conditions. juniperpublishers.comcdc.gov The aerobic aquatic half-life is estimated at around 15 days, while the anaerobic half-life can range from 41 to 333 days. cdc.govwikipedia.org

| Environmental Factor | Effect on Degradation Rate | Mechanism |

| Temperature | Increases with rising temperature (to an optimum) | Enhances microbial metabolism. inchem.orgnih.gov |

| Soil Moisture | Increases with moisture (to an optimum); decreases in dry conditions | Essential for microbial activity and solute mobility. juniperpublishers.com |

| pH | Complex; can increase availability at higher pH | Affects herbicide's chemical form and microbial populations. juniperpublishers.com |

| Organic Matter | Complex; can increase or decrease availability | Influences adsorption and overall microbial activity. juniperpublishers.comscielo.br |

| Oxygen | Significantly faster in aerobic (oxygen-rich) conditions | Aerobic microbial degradation is the primary pathway. researchgate.netcdc.gov |

Transport Processes and Environmental Distribution

The movement and distribution of 2,4-D methylamine salt in the environment are primarily dictated by the properties of the dissociated 2,4-D acid, which is highly soluble in water and has a low affinity for binding to soil particles. orst.edunih.gov These characteristics lead to its potential for movement within and between environmental compartments, mainly through water-driven processes like leaching and runoff. researchgate.net

Leaching Potential and Groundwater Contamination Studies

Due to its high water solubility and low soil adsorption coefficient (Koc), 2,4-D is considered to have high mobility in soil and a potential to leach into groundwater. orst.educdc.govnih.gov This leaching potential is most significant in coarse-grained, sandy soils that are low in organic content, or in soils with high pH. juniperpublishers.comepa.gov The downward movement of water from rainfall or irrigation is the principal mechanism for its transport through the soil profile. epa.gov

Despite its mobility, the potential for widespread groundwater contamination is often mitigated by its relatively rapid microbial degradation in soil. cdc.gov The typical soil half-life of 2,4-D is often short, ranging from a few days to a few weeks, which can be less than the time required for it to travel to underlying aquifers. cdc.govnih.gov However, contamination can still occur, particularly in areas with permeable soils and shallow water tables or in cases of spills near wells. researchgate.net Monitoring studies have detected 2,4-D in shallow groundwater at low concentrations in both rural and urban areas. wikipedia.orghealth.state.mn.usepa.gov For example, a study in Minnesota found 2,4-D in less than one percent of groundwater samples tested. health.state.mn.us

Runoff and Sediment Transport Dynamics

Surface runoff is another significant transport pathway for 2,4-D, moving the herbicide from treated agricultural fields and turf into adjacent surface water bodies like streams, rivers, and lakes. cdc.gov Runoff events, particularly those occurring shortly after application, can carry dissolved 2,4-D. researchgate.net

Once in an aquatic system, 2,4-D predominantly remains dissolved in the water column due to its low tendency to adsorb to suspended solids and sediments, especially at neutral to basic pH. epa.govnih.gov While some partitioning to sediment does occur, desorption can also happen, potentially releasing 2,4-D back into the water. researchgate.net Studies have shown that between 62% and 100% of 2,4-D sorbed by sediments can be released within 8 hours. researchgate.net The degradation of 2,4-D in sediments is often rapid, with a reported half-life of less than a day in some cases. epa.gov The amount of 2,4-D found in sediments is often driven more by the concentration in the overlying water column than by the sediment's specific characteristics. researchgate.net

Volatilization and Atmospheric Dispersion

The movement of this compound into the atmosphere is primarily governed by the processes of volatilization and subsequent atmospheric dispersion. Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous phase, while atmospheric dispersion describes the transport and spread of that substance within the atmosphere. The formulation of 2,4-D as a methylamine salt is a critical factor in its environmental dynamics, as salt formulations are designed to have significantly lower volatility compared to ester formulations. inchem.org

Amine salts of 2,4-D are characterized by very low vapor pressures, which inherently limits their tendency to volatilize. cambridge.org Research has demonstrated a substantial difference in the volatility between amine salts and ester forms of 2,4-D. One study quantified this difference, reporting a relative volatility ratio for high-volatile ester, low-volatile ester, and amine salt formulations as 440:33:1, respectively. researchgate.net This indicates that the amine salt form is significantly less prone to entering the atmosphere as a vapor compared to its ester counterparts.

Despite the low volatility of the intact salt, research has indicated that the amine component of herbicide-amine salts can volatilize independently. wustl.edunih.gov Amines used in these formulations, including methylamine, generally possess higher vapor pressures than the parent herbicide acid. nih.gov Studies have shown that dimethylamine can volatilize from aqueous salt solutions and dried residues, a process influenced by factors such as temperature. nih.gov This independent volatilization of the amine component is a consideration in the atmospheric fate of the formulation's constituents. wustl.eduwashu.edu

Several environmental factors influence the potential for volatilization, including temperature, relative humidity, and wind speed. researchgate.net Even for low-volatility formulations, off-target movement can occur through vapor drift, particularly under specific meteorological conditions. lsu.edu

A field study conducted in Moultrie, GA, evaluated the potential for crop injury from the volatilization of different 2,4-D formulations by placing potted cotton plants at various distances from treated areas. The results highlighted the significantly lower volatility of amine and choline (B1196258) salt formulations compared to an ester formulation.

Table 1: Cotton Injury from Volatilization of 2,4-D Formulations

| Distance from Treated Area (m) | Ester Formulation Injury (%) | Amine Formulation Injury (%) | Choline Formulation Injury (%) |

|---|---|---|---|

| 1.5 | 63 | <5 | <5 |

| 3 | 57 | <5 | <5 |

| 6 | 48 | <5 | <5 |

| 12 | 29 | <5 | <5 |

| 24 | 13 | <5 | <5 |

| 48 | 2 | <5 | <5 |

Data adapted from a field study evaluating cotton injury after 48 hours of exposure to different 2,4-D formulations. researchgate.net

Once in the atmosphere, 2,4-D can exist in both the vapor phase and associated with particulate matter. cdc.gov The primary pathway for atmospheric entry is considered to be spray drift during application, rather than post-application volatilization from soil or plant surfaces. juniperpublishers.com The fate of vapor-phase 2,4-D is largely determined by photochemical reactions. It is degraded by reacting with photochemically produced hydroxyl radicals. cdc.gov The estimated atmospheric half-life for this degradation process is approximately 19 hours. cdc.gov Particulate-phase 2,4-D is removed from the atmosphere through wet and dry deposition. cdc.gov Due to these degradation and deposition processes, atmospheric levels of 2,4-D are generally low, though they may be more detectable in agricultural regions following application. cdc.gov

Table 2: Atmospheric Properties and Fate of 2,4-D

| Parameter | Value/Description | Reference |

|---|---|---|

| Saturated Vapor Pressure (Amine Salts at 38°C) | ca. 10-10 mm Hg | cambridge.org |

| Atmospheric State | Exists in both vapor and particulate phases. | cdc.gov |

| Primary Degradation Pathway (Vapor Phase) | Reaction with hydroxyl radicals. | cdc.gov |

| Estimated Atmospheric Half-life (Vapor Phase) | ~19 hours | cdc.gov |

| Removal of Particulate Phase | Wet and dry deposition. | cdc.gov |

Ecological Interactions and Non Target Organism Responses to 2,4 D Methylamine Salt

Phytotoxicity to Non-Target Plant Species and Ecosystem Impacts

As a selective herbicide, 2,4-D is designed to primarily affect broadleaf plants by acting as a synthetic auxin, a type of plant growth regulator. mt.govorst.edu When absorbed, it causes uncontrolled cell division and growth, leading to the death of susceptible plants. orst.edujuniperpublishers.com However, its effects are not strictly limited to target weeds, and its application can have unintended consequences for other plant life.

The primary characteristic of 2,4-D's phytotoxicity is its differential impact on dicotyledonous (broadleaf) and monocotyledonous (grassy) plants. Broadleaf plants are generally highly susceptible to 2,4-D, while grasses and conifers exhibit significant tolerance. orst.edumt.govfao.org This selectivity is the basis for its widespread use in controlling broadleaf weeds in cereal crops, lawns, and turf. mt.gov

The amine salt formulations of 2,4-D are absorbed by plant roots. orst.edu The efficacy of 2,4-D dimethylamine (B145610) can be influenced by environmental factors such as water hardness, with increased hardness potentially reducing its effectiveness on target weeds like dandelion and horseweed. researchgate.net Non-target terrestrial plants are particularly sensitive to post-emergent exposure, and spray drift from application sites poses a risk to nearby susceptible vegetation, including native plants and sensitive crops. epa.govapvma.gov.au

| Plant Group | General Sensitivity to 2,4-D | Examples |

| Dicots (Broadleaf Plants) | High | Dandelion, Horseweed, Grapes, Cotton |

| Monocots (Grasses) | Low | Wheat, Corn, Rice, Turf Grasses |

| Conifers | Low | Pine, Spruce, Fir |

The application of 2,4-D methylamine (B109427) salt can alter the structure and composition of native plant communities. By selectively removing susceptible broadleaf species, the herbicide can lead to a decrease in local plant biodiversity. fao.org This is a predictable consequence of its mode of action. fao.org The loss of these non-target plants can have cascading effects on the ecosystem. For instance, the removal of native flowering plants can impact pollinators and other insects that depend on them for food and habitat. Furthermore, the reduction of vascular plant cover in and around aquatic environments can affect fish and other wildlife that rely on this vegetation for shelter and spawning grounds. epa.gov The potential for spray drift to damage non-target vegetation necessitates careful management to protect adjacent natural habitats and maintain biodiversity. apvma.gov.au

Terrestrial Invertebrate Interactions and Soil Biota Dynamics

The application of 2,4-D methylamine salt, which rapidly dissociates to the 2,4-D acid form in the environment, can influence the complex web of organisms residing in the soil. orst.eduepa.gov These interactions range from effects on microscopic bacteria and fungi to larger invertebrates that are crucial for soil health and structure.

Effects on Soil Microbial Communities and Enzyme Activity

Soil microorganisms are central to the degradation of 2,4-D, with many species capable of utilizing the herbicide as a carbon source. scielo.br This biodegradation is a primary factor in its relatively short environmental half-life, which averages around 10 days in soil. juniperpublishers.com However, the introduction of 2,4-D can also temporarily alter the structure and function of these microbial communities.

Research has shown that the impact on soil microbes is often dose-dependent. In one study, the application of a 2,4-D ester formulation significantly shifted the microbial community structure. researchgate.net At a concentration of 100 µg g⁻¹, culturable bacteria and actinomycetes increased, suggesting that some microbes can thrive by utilizing the herbicide as a substrate. Conversely, a high concentration of 1000 µg g⁻¹ led to a decline in most culturable microbes, with the exception of fungi, which increased over the incubation period. researchgate.net The application of 2,4-D has been observed to temporarily modify the genetic structure of bacterial communities, an effect that coincided with the most intense phase of the herbicide's biodegradation and disappeared after seven days. nih.gov While some common soil bacteria like Azospirillum brasilense and some Rhizobium species show toxic effects from exposure, other bacteria are capable of using 2,4-D as a carbon source. mdpi.com

The effects of 2,4-D on soil enzyme activity, which is a key indicator of soil health and nutrient cycling, are varied. Some studies have found that 2,4-D can inhibit phosphatase and nitrogenase activity. mdpi.com However, other research conducted in a 2,4-D resistant maize cropping system found that changes in soil enzyme activities were generally small and inconsistent. mdpi.com In that study, a combined application of 2,4-D and glyphosate (B1671968) resulted in higher beta-glucosidase, cellobiohydrolase, and phosphatase activities in bulk soil at one time point, but no significant effects were observed in the rhizosphere. mdpi.com This suggests that under typical field application rates, the impact on microbial enzyme activities may not be adverse. mdpi.com

| Microbial Group | Observed Effect | Effective Concentration/Conditions | Source |

|---|---|---|---|

| Culturable Bacteria | Population Increase | 100 µg g⁻¹ (2,4-D butyl ester) | researchgate.net |

| Culturable Bacteria | Population Decrease | 1000 µg g⁻¹ (2,4-D butyl ester) | researchgate.net |

| Actinomycetes | Population Increase | 100 µg g⁻¹ (2,4-D butyl ester) | researchgate.net |

| Fungi | Population Increase | High concentrations (1000 µg g⁻¹) | researchgate.netmdpi.com |

| Azospirillum brasilense | Growth Inhibition (Toxic Effects) | Not specified | mdpi.com |

| Rhizobium sp. | Growth Inhibition (Toxic Effects) | Not specified | mdpi.com |

Impacts on Soil Microarthropods and Macroinvertebrates

Macroinvertebrates, such as earthworms, are vital "ecosystem engineers" that influence soil structure, aeration, and nutrient cycling. Studies on the effects of 2,4-D on these organisms indicate a potential for toxicity that is dependent on both the concentration and the duration of exposure. iajesm.com Research on the earthworm species Eutyphoeus waltoni demonstrated that the toxic effects of 2,4-D were both time- and dose-dependent. researchgate.net

The composition of the soil also plays a critical role in the herbicide's bioavailability and toxicity to earthworms. iajesm.com The highest toxicity (lowest LC50 value) was observed in soil mixtures with higher organic content, suggesting these soils may retain the herbicide and increase exposure, while sandy soils showed the lowest toxicity. iajesm.comresearchgate.net These findings highlight that the risk to earthworms can vary significantly based on local soil conditions. iajesm.com

| Soil Type | Exposure Time | LC50 Value (mg/kg) | Source |

|---|---|---|---|

| Loamy Soil | 48 hours | ~350 | researchgate.net |

| Clay Soil | 48 hours | ~300 | researchgate.net |

| Sandy Soil | 48 hours | ~400 | researchgate.net |

| BD + Ws + Gb Mix | 72 hours | Lowest (Highest Toxicity) | iajesm.com |

Influence on Beneficial Arthropod Species

Beneficial arthropods, including pollinators like honeybees and predatory insects that control pests, are essential for healthy ecosystem function and agriculture. According to assessments by environmental agencies, 2,4-D is considered practically non-toxic to honeybees. epa.govorst.edu In general, formulations of 2,4-D, including its salt forms, are not expected to pose a significant hazard to beneficial insects at recommended application rates. orst.eduwho.int

Biotransformation and Accumulation in Non-Human Biota

Once in the environment, this compound and other forms of 2,4-D can be taken up by various organisms. nih.gov The processes of biotransformation (metabolism) and bioaccumulation determine the ultimate fate and potential impact of the compound within these organisms.

In most environmental conditions, amine salts of 2,4-D rapidly dissociate to form the 2,4-D acid. orst.eduepa.gov Similarly, when absorbed by organisms, both salt and ester forms are typically hydrolyzed to the acid, which is the physiologically active entity. researchgate.net

Metabolism of 2,4-D in animals is generally minimal. orst.edu The majority of the absorbed dose is rapidly excreted in the urine, largely as the unchanged parent compound. orst.eduresearchgate.net In rats, only a small fraction (up to 3.2%) has been reported as an unspecified polar metabolite. orst.edu In livestock such as sheep and cattle, the metabolite 4-chlorocatechol (B124253) has been identified in muscle, liver, kidney, and fat tissue. orst.edu

Plants exhibit more complex biotransformation pathways, which differ between susceptible and resistant species. Resistant plants, such as grasses, can detoxify 2,4-D by converting it into inactive carbohydrate conjugates. juniperpublishers.com In contrast, susceptible broadleaf plants tend to form amino acid conjugates, which disrupt normal plant processes and lead to the herbicidal effect. juniperpublishers.com

The potential for 2,4-D to bioaccumulate in organisms is considered low. cdc.gov This is due to its rapid degradation in the environment and efficient excretion by most animals. who.int For instance, a study in carp (B13450389) measured a bioconcentration factor (BCF) of just 1, indicating that the chemical does not accumulate in fish tissue to levels higher than the surrounding water. cdc.gov While uptake can occur, as shown in a study where coral tissue accumulated up to 0.137 mg/kg of 2,4-D after exposure to a high concentration of the amine salt, retention is not expected due to rapid degradation and excretion. who.int

Molecular and Physiological Mechanisms of Action and Resistance

Auxinic Herbicide Mechanism of Action in Target Weeds

As a synthetic analog of auxin, 2,4-D induces a state of uncontrolled and disorganized growth in susceptible plants. wikipedia.orginvasive.org Unlike natural auxins, which are tightly regulated and rapidly degraded within the plant, synthetic auxins like 2,4-D are more stable and persist for longer periods, leading to their potent herbicidal effects. nih.govnih.gov The mechanism unfolds through a series of interconnected molecular and cellular events, beginning with the perception of the herbicide by specific cellular receptors.

The primary targets for synthetic auxins within the plant cell are a family of F-box proteins, most notably the Transport Inhibitor Response 1 (TIR1) and related Auxin Signaling F-box (AFB) proteins, which act as auxin receptors. mdpi.comnih.govresearchgate.net The binding of 2,4-D to these TIR1/AFB receptors initiates a signal transduction cascade. unl.eduunl.eduunl.edu This binding event facilitates the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. nih.govresearchgate.net This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. nih.govmountainscholar.org

The degradation of these repressor proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes. researchgate.net This leads to a cascade of downstream effects. One of the rapid responses is the activation of plasma membrane H+-ATPases, which pump protons into the cell wall, leading to a decrease in pH. unl.edu This "acid growth" phenomenon increases cell wall plasticity, contributing to uncontrolled cell elongation. invasive.orgorst.edu

The activation of ARFs triggers a massive change in the expression of genes involved in growth and development. nih.gov This includes genes responsible for cell division, elongation, and differentiation. invasive.org The plant's normal, coordinated growth processes are thus hijacked, leading to unsustainable and disorganized expansion. wikipedia.org

The molecular and hormonal disturbances culminate in severe dysregulation at the cellular and tissue levels. The uncontrolled cell division and elongation lead to visible symptoms like stem and petiole twisting, leaf malformations, and tissue swelling. wikipedia.orgresearchgate.net The vascular tissues, responsible for transporting water and nutrients, become disorganized and damaged, impairing the plant's ability to function. invasive.orgresearchgate.net

Ultimately, the combination of uncontrolled growth, hormonal imbalance, and vascular tissue destruction leads to a state of physiological collapse. invasive.orgnih.gov The plant is unable to sustain the metabolic demands of its chaotic growth, leading to senescence and death. nih.govresearchgate.net

Mechanisms of Herbicide Resistance Development in Weeds

The evolution of resistance to 2,4-D in weed populations is a significant challenge in agriculture. mdpi.comoup.com Resistance mechanisms can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). mountainscholar.orgnih.gov

TSR involves modifications to the herbicide's target protein, which reduces the binding affinity of the herbicide. mountainscholar.orgnih.gov In the case of auxinic herbicides, this would involve alterations in the auxin receptors (TIR1/AFB proteins) or co-receptors (Aux/IAA proteins). nih.govnih.govnih.gov While TSR is a common mechanism of resistance for many other herbicide classes, it appears to be less common for synthetic auxins. mdpi.comnih.gov This may be due to the fact that 2,4-D interacts with multiple receptor proteins, meaning that a single mutation may not be sufficient to confer a high level of resistance. mdpi.comnih.gov However, mutations in the AUX1 gene have been identified as a TSR mechanism conferring resistance to 2,4-D and dicamba (B1670444) in Kochia scoparia. mdpi.com Additionally, mutations in the AFB5 homolog have been found to confer resistance to pyridinecarboxylic acid herbicides with some cross-resistance to 2,4-D. nih.gov

NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. mountainscholar.orgnih.gov These are the more commonly documented mechanisms of resistance to 2,4-D. mdpi.com

Enhanced Metabolism: One of the most significant NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. mdpi.comfrontiersin.org Resistant plants may possess an increased ability to break down 2,4-D into non-toxic or less toxic metabolites before it can exert its herbicidal effect. nih.govcambridge.org This is often mediated by the overexpression or increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s). mdpi.comnih.govcambridge.org The involvement of P450s has been demonstrated in several resistant weed species, where the application of P450 inhibitors like malathion (B1675926) can reverse the resistance to 2,4-D. frontiersin.orgcambridge.orgnih.gov

Reduced Translocation: Another prevalent NTSR mechanism is the reduced translocation of 2,4-D from the point of application (typically the leaves) to the meristematic tissues where it exerts its primary effect. mdpi.comnih.govoup.com In resistant biotypes, the herbicide may be effectively sequestered in the treated leaves, preventing its movement throughout the plant. nih.govoup.com This impaired transport can be due to alterations in the activity of transporters, such as ATP-binding cassette (ABC) transporters of the B subclass (ABCBs), which are involved in auxin transport. nih.govnih.gov Studies have shown that in some resistant weed populations, a significantly higher percentage of the applied 2,4-D remains in the treated leaf compared to susceptible populations. oup.comnih.gov

Table 1: Research Findings on Non-Target-Site Resistance (NTSR) to 2,4-D in Various Weed Species

| Weed Species | Resistance Mechanism | Key Findings |

|---|---|---|

| Amaranthus tuberculatus (Common Waterhemp) | Enhanced Metabolism | Resistant plants metabolized [14C] 2,4-D more rapidly than susceptible plants. Pre-treatment with a P450 inhibitor (malathion) reduced the resistance level. mountainscholar.orgnih.gov |

| Papaver rhoeas (Corn Poppy) | Enhanced Metabolism & Reduced Translocation | Resistant populations showed the presence of 2,4-D hydroxy metabolites not found in susceptible plants. Pre-treatment with malathion reversed resistance. Reduced translocation was also identified as a resistance mechanism. frontiersin.orgnih.gov |

| Raphanus raphanistrum (Wild Radish) | Reduced Translocation | The primary mechanism of resistance was identified as the inability to translocate 2,4-D out of the treated leaf. No significant difference in metabolism was observed between resistant and susceptible populations. nih.govoup.com |

| Conyza spp. (Horseweed) | Enhanced Metabolism | The sole resistance mechanism identified in some resistant populations was enhanced metabolism, with the P450 inhibitor malathion synergizing the effect of 2,4-D. mdpi.com |

| Hirschfeldia incana (Shortpod Mustard) | Reduced Translocation | Reduced translocation was the only contributing mechanism to 2,4-D resistance identified in the studied population. mdpi.com |

Genetic Basis and Evolutionary Trajectories of Resistance

The evolution of resistance to 2,4-D in weed populations is a complex process driven by intense and consistent selection pressure, particularly with the widespread use of 2,4-D-resistant crops. nih.govresearchgate.netresearchgate.net Globally, numerous weed species have evolved resistance to synthetic auxin herbicides like 2,4-D. nih.govpnas.org The genetic underpinnings of this resistance are broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov

Target-Site Resistance (TSR): TSR involves modifications to the herbicide's target protein, reducing its binding affinity. In the case of auxinic herbicides, the primary targets are auxin receptor proteins (TIR1/AFB family) and auxin transport proteins. nih.govmdpi.com TSR mechanisms for auxinic herbicides have been considered rare, potentially due to the multiple sites of action and the essential role of auxin perception in plant development. nih.govmdpi.com However, specific mutations conferring resistance have been identified. For instance, a mutation in the AUX1 gene, which encodes an auxin influx carrier, has been demonstrated to confer cross-resistance to 2,4-D and dicamba in Kochia scoparia. mdpi.com In some species, resistance is conferred by a single dominant allele, suggesting that it could develop and spread rapidly through a population. nih.govpnas.org

Non-Target-Site Resistance (NTSR): NTSR mechanisms are more common and complex, often involving multiple genes (polygenic). nih.govnih.gov They prevent a lethal dose of the herbicide from reaching its target site. The primary NTSR mechanisms identified for 2,4-D resistance are enhanced metabolism and reduced translocation.

Enhanced Metabolism: This is a key mechanism where resistant plants can rapidly detoxify the herbicide into non-toxic metabolites. mdpi.comsoybeanresearchinfo.com This metabolic degradation is often mediated by large enzyme families, particularly cytochrome P450 monooxygenases (P450s). mdpi.comuwa.edu.au The involvement of P450s has been confirmed in several weed species, including Amaranthus hybridus and Conyza species, where the co-application of a P450 inhibitor (malathion) re-sensitized the resistant plants to 2,4-D. mdpi.com Enhanced metabolism can lead to cross-resistance to other herbicides, posing a significant challenge for weed management. researchgate.netmdpi.com

Reduced Absorption and/or Translocation: This mechanism limits the movement of 2,4-D from the point of contact (usually the leaves) to its sites of action within the plant. mdpi.comnih.gov Reduced translocation has been identified as a resistance mechanism in species like Papaver rhoeas, Sisymbrium orientale, and Hirschfeldia incana. mdpi.com In some cases, it occurs in conjunction with enhanced metabolism, while in others, such as H. incana, it appears to be the sole mechanism of resistance. mdpi.com

The evolutionary trajectory of 2,4-D resistance is accelerated by the agricultural practice of applying the same herbicide repeatedly, which creates strong selective pressure. nih.govresearchgate.net The development of 2,4-D-resistant crops, while offering a solution for controlling other resistant weeds, has expanded the acreage treated with 2,4-D, further intensifying this pressure and increasing the probability of new resistance evolution. nih.govresearchgate.netpnas.org

| Weed Species | Primary Resistance Mechanism(s) | Reference |

|---|---|---|

| Amaranthus hybridus | Enhanced Metabolism (P450-mediated) & Reduced Translocation | mdpi.com |

| Conyza canadensis | Enhanced Metabolism (P450-mediated) | mdpi.com |

| Conyza sumatrensis | Enhanced Metabolism (P450-mediated) | mdpi.com |

| Hirschfeldia incana | Reduced Translocation | mdpi.com |

| Papaver rhoeas | Enhanced Metabolism & Reduced Translocation | mdpi.com |

| Amaranthus palmeri (Palmer Amaranth) | Metabolic Degradation | soybeanresearchinfo.com |

| Kochia scoparia | Target-Site Resistance (AUX1 gene mutation) | mdpi.com |

Molecular Stress Responses in Non-Target Organisms

Exposure to 2,4-D can elicit significant molecular stress responses in a wide range of non-target organisms, from microbes to vertebrates. researchgate.netnih.gov These organisms, present in soil and aquatic ecosystems, may be inadvertently exposed to the herbicide. nih.govnih.gov The cellular response to this chemical stress involves a cascade of events aimed at mitigating damage and restoring homeostasis, primarily through the activation of detoxification and antioxidant defense systems. researchgate.netnih.gov

Oxidative Stress Induction and Antioxidant Defense Systems

A primary mechanism of 2,4-D toxicity in non-target organisms is the induction of oxidative stress. researchgate.netnih.gov This occurs when the cellular balance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates is disrupted. researchgate.netmdpi.com Exposure to 2,4-D has been shown to increase the production of ROS, such as superoxide (B77818) anions and hydrogen peroxide. researchgate.netnih.gov This overproduction of ROS can lead to cellular damage, including lipid peroxidation (damage to cell membranes), protein carbonylation, and DNA damage. researchgate.netnih.gov

In response to this oxidative challenge, organisms activate a complex network of antioxidant defense systems. uwa.edu.aumdpi.com These systems can be enzymatic or non-enzymatic and work to neutralize ROS and repair damage. mdpi.com Key enzymatic antioxidants include:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. nih.govnih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful hydroxyl radicals. nih.govnih.govnih.gov

Glutathione (B108866) Peroxidase (GPx): This enzyme also reduces hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing agent. nih.gov

Glutathione S-Transferase (GST): GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics by conjugating them with glutathione. nih.gov

Studies across various non-target organisms have demonstrated the activation of these defense systems upon 2,4-D exposure. For example, in the yeast Saccharomyces cerevisiae, exposure to 2,4-D stimulated the activity of antioxidant enzymes. researchgate.net In fish, such as the goldfish (Carassius auratus), exposure to 2,4-D led to increased levels of lipid peroxides and elevated activities of SOD, CAT, and GPx in the gills. nih.gov Similarly, the bacterium Pseudomonas sp. showed an efficient antioxidative response to 2,4-D, involving SOD and catalase isoforms. nih.gov The nature of the antioxidant response can be influenced by the organism, tissue type, 2,4-D formulation, and exposure route. nih.gov

| Organism | Observed Effect of 2,4-D Exposure | Reference |

|---|---|---|

| Goldfish (Carassius auratus) | Increased lipid peroxidation; increased activity of SOD, CAT, and GPx in gills. | nih.gov |

| Yeast (Saccharomyces cerevisiae) | Increased ROS production; stimulation of antioxidant enzyme activity. | researchgate.net |

| Bacteria (Pseudomonas sp.) | Activation of an antioxidative system involving Fe-SOD and Catalase isoforms (KatA, KatB). | nih.gov |

| Tadpoles (Physalaemus albonotatus) | Increased activity of SOD, CAT, and GST. | researchgate.net |

| Cyanobacterium (Microcystis aeruginosa) | Modified activity of antioxidant enzymes. | nih.gov |

Gene Expression Profiling and Proteomic Shifts in Exposed Organisms

Exposure to 2,4-D at the molecular level triggers significant alterations in gene expression and protein profiles as the organism attempts to cope with the chemical stressor. usask.camdpi.com Modern analytical techniques like cDNA microarrays, RNA sequencing, and proteomics have enabled researchers to profile these changes on a large scale.

Gene expression studies have shown that even low, environmentally relevant concentrations of 2,4-D can induce subtle but statistically significant changes in cellular transcription. usask.ca In studies using human liver (HepG2) and kidney (HEK293) cell lines, exposure to nanomolar concentrations of 2,4-D led to minor alterations in the mRNA and protein levels of genes involved in iron storage (FTL, FTH1) and cell proliferation (PCNA). usask.ca In a study on red clover (Trifolium pratense), 2,4-D treatment significantly impacted the expression of genes related to photosynthesis. mdpi.com The magnitude of the transcriptional response was found to correlate with the plant's sensitivity to the herbicide, with the more tolerant line showing a less pronounced change in gene expression. mdpi.com

In soil microbial communities, the application of 2,4-D can alter the community's genetic structure. oup.com There is a rapid and dramatic increase in the abundance of genes responsible for 2,4-D degradation, such as the tfdA gene, which codes for an enzyme involved in the initial step of the herbicide's breakdown. This indicates a strong selective pressure that favors the growth of microorganisms capable of utilizing the herbicide. oup.com

While direct proteomic studies detailing the global protein shifts specifically in response to 2,4-D methylamine (B109427) salt are less common, research on other stressors provides a model for the expected changes. mdpi.com Proteomic analyses typically reveal shifts in the abundance of proteins involved in key cellular processes. mdpi.com Upon exposure to a xenobiotic like 2,4-D, it is anticipated that there would be an upregulation of proteins involved in:

Stress and Defense: This includes antioxidant enzymes (peroxiredoxins, catalases) and heat shock proteins, which assist in protein folding and degradation. mdpi.com

Metabolism and Energy: Proteins involved in carbohydrate and energy metabolism may be altered as the cell reallocates resources to manage the stress. mdpi.com

Detoxification: An increased abundance of enzymes like cytochrome P450s and glutathione S-transferases would be expected, consistent with metabolic detoxification pathways.

These shifts in gene expression and protein synthesis represent the cell's dynamic response to chemical exposure, aimed at detoxification, damage repair, and the restoration of cellular homeostasis. nih.govmdpi.com

| Organism/System | Key Gene/Protein Expression Changes After 2,4-D Exposure | Reference |

|---|---|---|

| Human Cell Lines (HepG2, HEK293) | Minor (less than 2-fold) alterations in mRNA/protein levels of FTL, FTH1, and PCNA. | usask.ca |

| Red Clover (Trifolium pratense) | Differential expression of photosynthesis-related genes. | mdpi.com |

| Soil Bacterial Communities | Dramatic increase in the copy number of the tfdA degradation gene. | oup.com |

| Various (Integrated Analysis) | Modulation of genes involved in various pathways, with some heterogeneity across studies. | nih.gov |

Advanced Analytical Methodologies for 2,4 D Methylamine Salt and Its Environmental Metabolites

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate and concentrate 2,4-D and its metabolites from environmental samples, thereby minimizing matrix interference and enhancing analytical sensitivity. ajol.info

Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and concentration of 2,4-D from aqueous samples. It involves passing the liquid sample through a solid sorbent material that retains the analyte, which is then eluted with a small volume of an appropriate solvent. For instance, an analytical method for determining 2,4-D and its metabolite 2,4-DCP in water utilized an Oasis MCX solid-phase extraction cartridge. The cartridge was conditioned with methanol and 0.1 N HCl, after which the sample was loaded. The analytes were subsequently eluted with a mixture of acetonitrile and methanol containing acetic acid. epa.gov This approach demonstrates the efficiency of SPE in purifying samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS). epa.gov Another method involved the use of an online reverse-phase polymeric SPE cartridge for the analysis of 2,4-D and 2,4-DCP in cotton seed and gin by-products, showcasing the automation potential of SPE. fao.org

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for extracting 2,4-D from aqueous matrices. This technique relies on the differential solubility of the analyte in two immiscible liquids, typically water and an organic solvent. For the analysis of 2,4-D in water samples, LLE can be performed by acidifying the sample to ensure the herbicide is in its non-ionized form, making it more soluble in organic solvents like ethyl acetate or dichloromethane. semanticscholar.orgscielo.br A study on the determination of 2,4-D in lake water involved acidification of the sample to pH 1 followed by partitioning with ethyl acetate. semanticscholar.org Similarly, a method for soil and sediment samples employed solid-liquid extraction (SLE), a variation of LLE, using dichloromethane after acidification of the sample. scielo.br

A variation of LLE, known as salting-out assisted liquid-liquid extraction (SALLE), has also been successfully applied for the pre-concentration of 2,4-D from water samples. deswater.com This method involves adding a salt to the aqueous sample to decrease the solubility of the analyte and the organic solvent in the aqueous phase, thereby enhancing the extraction efficiency into the organic phase. deswater.com

Table 1: Comparison of SPE and LLE Methods for 2,4-D Analysis

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |

| Common Sorbents/Solvents | Oasis MCX, reverse-phase polymeric cartridges. epa.govfao.org | Ethyl acetate, dichloromethane, acetonitrile (for SALLE). semanticscholar.orgscielo.brdeswater.com |

| Advantages | High recovery, good reproducibility, potential for automation, reduced solvent consumption compared to LLE. fao.org | Simplicity, cost-effectiveness. deswater.com |

| Disadvantages | Can be more time-consuming if not automated, potential for sorbent-analyte interactions. | Can be labor-intensive, may form emulsions, requires larger volumes of organic solvents. deswater.com |

| Reported Recoveries | - | 95.98% to 115% for 2,4-D in water samples using SALLE. deswater.com |

To address the need for more environmentally friendly and efficient extraction methods, various microextraction techniques have been developed for the trace analysis of 2,4-D. These methods significantly reduce the consumption of organic solvents and can achieve high pre-concentration factors.

Dispersive liquid-liquid microextraction (DLLME) and related techniques have been reported for the determination of chlorophenoxy acid herbicides. semanticscholar.org One specific application is the directly suspended droplet liquid-liquid-liquid microextraction (LLLME), which has been used to determine 2,4-D residues in environmental water samples. In this method, a microdroplet of an acceptor phase is suspended in an organic solvent layer, which is in contact with the aqueous sample. The analyte is extracted from the sample into the organic phase and then back-extracted into the acceptor droplet. This technique achieved a preconcentration factor of 130 and a limit of detection of 0.3 µg/L for 2,4-D in water. semanticscholar.org

Solid-phase microextraction (SPME) is another solvent-minimized technique where a fused silica fiber coated with a stationary phase is exposed to the sample. mdpi.com The analytes adsorb to the fiber and are subsequently desorbed, typically in the injection port of a gas chromatograph. mdpi.com While specific applications of SPME for 2,4-D methylamine (B109427) salt were not detailed in the provided context, it is a recognized technique for the analysis of various organic micropollutants in environmental water samples. deswater.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating 2,4-D and its metabolites from other components in the sample extract prior to their detection and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of the acidic form of 2,4-D, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. researchgate.net This process involves a chemical reaction to modify the analyte's structure.

Common derivatization strategies for 2,4-D involve esterification of the carboxylic acid group. Historically, diazomethane was used to form methyl esters, but due to its hazardous nature, safer alternatives have been sought. nih.gov One such alternative is the use of boron trichloride in 2-chloroethanol to form the 2-chloroethyl ester of 2,4-D. nih.gov Another approach is the conversion to pentafluorobenzyl esters. springernature.com Trimethylsilyl (TMS) and t-butyldimethylsilyl (TBDMS) esters can also be formed using reagents like trimethylsilyl N,N-dimethyl carbamate and t-butyldimethylsilyl N,N-dimethyl carbamate. researchgate.net The resulting esterified 2,4-D can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netusgs.gov

Table 2: Derivatization Reagents for GC Analysis of 2,4-D

| Derivatizing Reagent | Derivative Formed | Reference |

|---|---|---|

| Boron trichloride / 2-chloroethanol | 2-chloroethyl ester | nih.gov |

| Pentafluorobenzyl bromide | Pentafluorobenzyl ester | springernature.com |

| Trimethylsilyl N,N-dimethyl carbamate | Trimethylsilyl (TMS) ester | researchgate.net |

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a highly versatile and widely used technique for the analysis of 2,4-D and its metabolites. ukim.edu.mkhelixchrom.com A significant advantage of LC is that it can often analyze polar and non-volatile compounds like 2,4-D in its acidic form without the need for derivatization. deswater.comoup.com

Reversed-phase HPLC is the most common mode of separation for 2,4-D. ukim.edu.mknih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid additive to control the ionization of 2,4-D. deswater.comukim.edu.mk For instance, a method for the analysis of 2,4-D in water samples used a C18 column with a mobile phase of acetonitrile, deionized water, and acetic acid. deswater.com Another HPLC method for determining 2,4-D in pesticide formulations employed a LiChrospher 60 RP-select B column with a mobile phase of acetonitrile and water. ukim.edu.mk

The detection in HPLC is commonly performed using a UV detector, with the wavelength set to the absorption maximum of 2,4-D, which is around 230 nm or 280 nm. semanticscholar.orgdeswater.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), provides high selectivity and sensitivity for the detection and quantification of 2,4-D and its metabolites. usgs.govoup.com Tandem mass spectrometry (MS/MS) further enhances selectivity and reduces chemical noise, allowing for very low detection limits. oup.comtdl.org

In LC-MS/MS analysis of 2,4-D, negative ion electrospray ionization (ESI) is commonly used. fao.orgtdl.org The deprotonated molecule [M-H]⁻ of 2,4-D is selected as the precursor ion in the first mass analyzer. This ion is then fragmented, and specific product ions are monitored in the second mass analyzer. For 2,4-D, a common transition monitored is m/z 219 → 161. epa.gov For its metabolite 2,4-DCP, the transition m/z 161 → 125 can be used. epa.gov This technique, known as multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. epa.gov

GC-MS methods, following derivatization, typically use electron impact (EI) ionization. The resulting mass spectra contain characteristic fragment ions that can be used for identification and quantification. usgs.gov For example, in the analysis of 2,4-D methyl ester, specific ions can be monitored to enhance selectivity. oup.com

The use of isotopically labeled internal standards, such as ¹³C-labeled 2,4-D, is considered the optimal approach for quantification in mass spectrometry-based methods. oup.com This is because the labeled standard behaves identically to the native analyte during sample preparation and analysis, correcting for any matrix effects or variations in instrument response. oup.com

Table 3: Mass Spectrometric Parameters for 2,4-D and 2,4-DCP Analysis

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| 2,4-D | Negative Ion ESI | 219 | 161, 163 | epa.gov |

Single Quadrupole and Triple Quadrupole (MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied technique for the analysis of 2,4-D and its metabolites in various environmental samples, including drinking water and soil. oup.comtdl.org The use of a triple quadrupole mass analyzer, often operated in the negative ionization mode, provides enhanced specificity and sensitivity. oup.com This is typically achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte and its isotopically labeled internal standard. oup.com

An established analytical method for the determination of (2,4-dichlorophenoxy)acetic acid (2,4-D) and its metabolites, 2,4-dichlorophenol (B122985) (2,4-DCP) and 4-chlorophenol (B41353) (4-CP), in water utilizes LC/MS/MS with a limit of quantitation (LOQ) of 0.10 µg/L. epa.gov For the metabolite 2,4-dichloroanisole (B165449) (2,4-DCA), gas chromatography-mass spectrometry (GC/MS) is employed. epa.gov The sample preparation for these methods can involve alkaline hydrolysis to convert various forms of 2,4-D, including esters and amine salts, into the acid form to improve extraction efficiency. tdl.org

The robustness of MS/MS methods is demonstrated by their application in diverse matrices. For instance, a high-throughput LC-MS/MS method was developed for the direct determination of 2,4-D in agricultural products like soybean and corn. tdl.org This method utilizes a reversed-phase column with weak anion-exchange and cation-exchange properties. tdl.org Similarly, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the extraction and purification of 2,4-D and other acidic pesticides from various crops, followed by LC-MS/MS quantification. mdpi.com

Below is a table summarizing typical parameters for LC-MS/MS analysis of 2,4-D.

| Parameter | Setting | Reference |

| Instrument | Triple-Quadrupole Mass Spectrometer | oup.com |

| Ionization Mode | Negative Ion Electrospray (ESI-) | oup.comnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | oup.com |

| Precursor Ion (m/z) | Varies based on analyte (e.g., for 2,4-D acid) | mdpi.com |

| Product Ions (m/z) | Varies based on analyte and collision energy | mdpi.com |

| Typical LOQ | 0.10 µg/L in water | epa.gov |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and characterization of unknown metabolites of 2,4-D in environmental samples. chromatographyonline.comresearchgate.netijpras.com HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide high mass resolution (often greater than 10,000 Full-Width Half-Maximum) and exceptional mass accuracy (typically ≤5 ppm). chromatographyonline.com These capabilities allow for the unequivocal determination of the elemental composition of metabolite ions and their fragments, which is crucial for distinguishing them from isobaric interferences in complex matrices. chromatographyonline.comnih.gov

The primary advantage of HRMS in metabolite identification is its ability to provide high-confidence species identification through accurate mass measurements. nih.gov This reduces ambiguity compared to lower-resolution instruments. chromatographyonline.comnih.gov When coupled with liquid chromatography (LC-HRMS), it becomes a powerful platform for untargeted metabolomics, enabling the detection and identification of a wide range of potential transformation products of 2,4-D methylamine salt. researchgate.netchemrxiv.org The workflow for metabolite characterization using HRMS generally involves data acquisition in full-scan mode to capture all detectable ions, followed by data mining to identify potential metabolites based on accurate mass shifts from the parent compound. ijpras.com

The major environmental metabolites of 2,4-D include 2,4-dichlorophenol (2,4-DCP) and its conjugates. fao.orgfao.org In specialized environments, such as in genetically modified 2,4-D tolerant cotton, the metabolism can be more extensive, leading to a variety of conjugated forms of 2,4-DCP. fao.org HRMS is critical in identifying these and other novel metabolites, providing insights into the environmental fate and degradation pathways of 2,4-D.

The table below outlines the key attributes of HRMS for metabolite analysis.

| Feature | Advantage in Metabolite Characterization | Reference |

| High Mass Resolution (>10,000 FWHM) | Separation of metabolite ions from isobaric matrix interferences. | chromatographyonline.com |

| High Mass Accuracy (≤5 ppm) | Enables confident determination of elemental composition (molecular formula). | chromatographyonline.comijpras.com |

| Full Scan Data Acquisition | Unbiased detection of expected and unexpected metabolites. | nih.gov |

| MS/MS Capability | Provides structural information through fragmentation patterns. | chromatographyonline.com |

Method Validation and Quality Assurance in Environmental Monitoring

Rigorous method validation and a robust quality assurance (QA) program are essential for generating reliable and defensible data in the environmental monitoring of this compound and its metabolites. epa.gov Analytical methods are typically validated in accordance with internationally recognized guidelines, such as those from the U.S. Environmental Protection Agency (USEPA) and the Organisation for Economic Co-operation and Development (OECD) Good Laboratory Practice (GLP) standards. epa.gov

Method validation encompasses the evaluation of several key performance parameters to ensure the method is fit for its intended purpose. These parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrument response over a defined range. nih.gov Correlation coefficients (r²) of 0.999 or better are often achieved. nih.gov

Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking control matrices with known concentrations of the analyte. ajol.info Mean recovery rates are generally expected to be within a range of 70-120%. tdl.orgnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). tdl.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govepa.gov

A quality assurance workflow involves the routine analysis of quality control (QC) samples, including procedural blanks, matrix spikes, and laboratory control samples, to monitor the performance of the analytical system. chemrxiv.org The stability of the analyte in stored samples is also assessed to ensure sample integrity prior to analysis. researchgate.net For example, a study demonstrated that the acidic form of 2,4-D is stable in water for at least 45 days, with recoveries of 73.46 ± 2.00%. researchgate.net

The following table presents typical validation results from a study analyzing 2,4-D in an environmental matrix.

| Validation Parameter | Typical Performance | Reference |

| Linearity (r²) | ≥ 0.999 | nih.gov |

| Accuracy (Mean Recovery) | 85% - 110% | tdl.orgnih.gov |

| Precision (%RSD) | < 15% | tdl.org |

| LOD | 0.4 µg/L (in water) | nih.gov |

| LOQ | 1.0 µg/L (in water) | nih.gov |

Remediation and Detoxification Strategies for 2,4 D Methylamine Salt Contamination

Bioremediation Approaches

Bioremediation harnesses natural biological processes to break down environmental pollutants. For 2,4-D methylamine (B109427) salt, this primarily involves the use of microorganisms and plants to metabolize or sequester the herbicide.

Microbial Degradation and Biostimulation in Contaminated Media

The primary route of 2,4-D degradation in soil and water is through microbial activity. A diverse range of bacteria and fungi can utilize 2,4-D as a source of carbon and energy, breaking it down into harmless compounds. Identified microbial genera with 2,4-D degradation capabilities include Cupriavidus, Sphingomonas, Pseudomonas, and Achromobacter. The process typically involves enzymatic cleavage of the ether bond, followed by the opening of the aromatic ring. In most environmental conditions, amine salts like 2,4-D methylamine are not persistent because they rapidly convert to the acid form, which is then biodegraded. The half-life of 2,4-D in aerobic mineral soils is estimated to be around 6.2 days.

Biostimulation is a strategy that enhances the activity of these native microbial populations by adding nutrients, electron acceptors, or other limiting factors to the contaminated environment. This approach can accelerate the natural degradation rate of the herbicide. For instance, studies have shown that creating a "biobed"—a matrix of locally sourced materials like topsoil, straw, and peat—can significantly enhance the mineralization and degradation of 2,4-D methylamine salt compared to topsoil alone. In one study, after a 60-day period with repeated applications, the residual 2,4-D in the biobed matrix was only 0.3%, compared to 70.9% in topsoil, with mineralization reaching 61.9% in the biobed.

Another study demonstrated that an EK-biostimulation strategy, which couples electrokinetics with bioremediation to enhance the activity of microorganisms already present in the soil, achieved nearly 100% removal of 2,4-D from a polluted clayey soil.

| Medium | Time Period (days) | Residual 2,4-D (%) | Mineralization (%) | Source |

|---|---|---|---|---|

| Biobed Matrix | 28 | 0 | Not Reported | |

| Topsoil | 28 | 57 | Not Reported | |

| Biobed Matrix (after 5 applications) | 60 | 0.3 | 61.9 | |

| Topsoil (after 5 applications) | 60 | 70.9 | 32.9 |

Phytoremediation Potential in Contaminated Soils and Waters

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. While 2,4-D is an herbicide designed to kill broad-leaved plants, certain plants, particularly grasses, show some tolerance. The potential for phytoremediation can be significantly enhanced by using plants in conjunction with 2,4-D-degrading bacteria.